molecular formula C7H13ClF3NO B1435639 [4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride CAS No. 1356339-06-4

[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride

Cat. No.: B1435639
CAS No.: 1356339-06-4
M. Wt: 219.63 g/mol
InChI Key: HSJGXQIIAFGPBC-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO and a molecular weight of 219.63 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a methanol group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride typically involves the reaction of 4-(trifluoromethyl)piperidine with formaldehyde under acidic conditions to form the corresponding methanol derivative. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The exact mechanism of action of [4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride is not well-documented. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride is unique due to the presence of both a trifluoromethyl group and a piperidine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[4-(trifluoromethyl)piperidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6-1-2-11-3-5(6)4-12;/h5-6,11-12H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJGXQIIAFGPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(F)(F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride
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[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride
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[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride
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[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride
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[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride
Reactant of Route 6
[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride

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